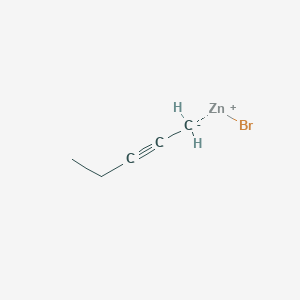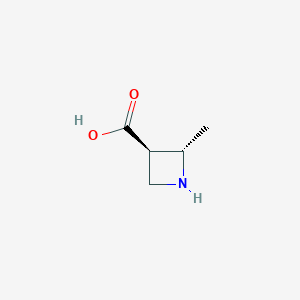
Pent-2-ynylzinc bromide, 0.50 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pent-2-ynylzinc bromide, 0.50 M in THF (P2ZnBr/THF) is an organometallic reagent used in organic synthesis. P2ZnBr/THF is a highly versatile reagent with a wide range of applications in organic synthesis. It has been used in a variety of reactions such as nucleophilic addition, cross-coupling, and carboamination. It is also a useful reagent for the synthesis of enantiomerically pure molecules and novel materials.
Mecanismo De Acción
P2ZnBr/THF is a nucleophilic reagent and acts by attacking electron-deficient molecules, such as alkenes and aryl halides, in a nucleophilic addition reaction. The reaction is initiated by the attack of the zinc atom on the electron-deficient molecule, which results in the formation of a new bond between the zinc and the electron-deficient molecule. The reaction is then followed by the addition of the bromide ion, which results in the formation of the desired product.
Biochemical and Physiological Effects
P2ZnBr/THF is not known to have any biochemical or physiological effects. It is not known to be toxic and is not known to interact with any biological molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using P2ZnBr/THF in lab experiments is its versatility. It can be used in a wide range of reactions, including nucleophilic addition, cross-coupling, and carboamination. It can also be used in the synthesis of enantiomerically pure molecules and novel materials. The main limitation is that it is a highly reactive reagent and must be handled with care.
Direcciones Futuras
There are several potential future directions for the use of P2ZnBr/THF in scientific research. It could be used in the synthesis of new drugs and biological molecules. It could also be used in the synthesis of novel materials, such as polymers and nanomaterials. It could also be used in the development of new catalysts for organic synthesis. Finally, it could be used in the development of new methods for the synthesis of enantiomerically pure molecules.
Métodos De Síntesis
P2ZnBr/THF can be synthesized by the reaction of pent-2-ynylzinc chloride (P2ZnCl) and bromine in the presence of THF. The reaction is carried out at room temperature and the resulting product is a clear, colorless solution with a concentration of 0.50 M.
Aplicaciones Científicas De Investigación
P2ZnBr/THF has been used in a variety of scientific research applications. It has been used in the synthesis of novel materials such as polymers and nanomaterials. It has also been used in the synthesis of enantiomerically pure molecules, which are molecules that have the same chemical structure but are mirror images of each other. It has also been used in the synthesis of new drugs and biological molecules.
Propiedades
IUPAC Name |
bromozinc(1+);pent-2-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7.BrH.Zn/c1-3-5-4-2;;/h1,4H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTISRLBTHJOAL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#C[CH2-].[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-Bromo-2-fluorophenyl)methyl]pyrrolidine](/img/structure/B6307933.png)




![6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one](/img/structure/B6307966.png)


![t-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B6307983.png)
![(meso-1R,5S,6S)-t-Butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6307990.png)



![1H-Benzo[f]indole, 98%](/img/structure/B6308010.png)